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molecular formula C11H11NS B8311663 3-Ethylthioquinoline

3-Ethylthioquinoline

Cat. No. B8311663
M. Wt: 189.28 g/mol
InChI Key: SLCTZSDWERJLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05719141

Procedure details

3-Ethylthioquinoline is prepared starting from 2.1 g of 3-bromoquinoline and 4.2 g of sodium ethanethiolate in 30 ml of dimethylformamide analogously to Example 52d) and is purified by means of FC over 30 g of silica gel with a 1:2 mixture of diethyl ether and petroleum ether as the mobile phase. This gives the title compound: Rf (F)=0.31.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[CH2:12]([S-:14])[CH3:13].[Na+]>CN(C)C=O>[CH2:12]([S:14][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
BrC=1C=NC2=CC=CC=C2C1
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
C(C)[S-].[Na+]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is purified by means of FC over 30 g of silica gel with a 1:2 mixture of diethyl ether and petroleum ether as the mobile phase

Outcomes

Product
Name
Type
product
Smiles
C(C)SC=1C=NC2=CC=CC=C2C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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